3,5-Dimethyloxolane-2-carboxylic acid

CAS No.: 1803605-53-9

Cat. No.: VC3409584

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803605-53-9 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 3,5-dimethyloxolane-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H12O3/c1-4-3-5(2)10-6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9) |

| Standard InChI Key | ITNAUSJWXSLGGE-UHFFFAOYSA-N |

| SMILES | CC1CC(OC1C(=O)O)C |

| Canonical SMILES | CC1CC(OC1C(=O)O)C |

Introduction

Chemical Structure and Properties

Molecular Structure

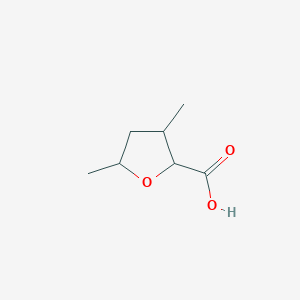

3,5-Dimethyloxolane-2-carboxylic acid features a five-membered oxolane (tetrahydrofuran) ring with an oxygen atom at position 1. The compound has two methyl substituents at positions 3 and 5, and a carboxylic acid group (-COOH) at position 2. This structural arrangement gives the molecule unique chemical and physical properties that distinguish it from other carboxylic acids and oxolane derivatives.

The molecular structure can be represented by the molecular formula C7H12O3, which indicates the presence of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. The spatial arrangement of these atoms contributes to the compound's three-dimensional structure and influences its reactivity patterns.

Physical Properties

The physical properties of 3,5-Dimethyloxolane-2-carboxylic acid are influenced by its molecular structure, particularly the presence of the carboxylic acid group and the oxolane ring. While specific experimental data for this compound is limited, its properties can be inferred based on similar structural analogs.

Table 1: Estimated Physical Properties of 3,5-Dimethyloxolane-2-carboxylic acid

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State at Room Temperature | Crystalline solid | Based on similar carboxylic acids |

| Molecular Weight | 144.17 g/mol | Calculated from molecular formula C7H12O3 |

| Solubility | Soluble in polar organic solvents; Partially soluble in water | Based on carboxylic acid functionality |

| Melting Point | 120-150°C (estimated) | Comparable to similar oxolane carboxylic acids |

| Boiling Point | >200°C (estimated) | Based on molecular weight and functionality |

| Density | 1.1-1.3 g/cm³ (estimated) | Typical range for similar organic compounds |

Chemical Properties

The chemical properties of 3,5-Dimethyloxolane-2-carboxylic acid are primarily determined by the presence of the carboxylic acid group and the oxolane ring. The carboxylic acid moiety imparts acidic character to the compound, allowing it to participate in acid-base reactions and form salts with bases. The oxolane ring, being an ether, provides sites for potential coordination with metal ions and reaction with strong electrophiles.

The compound likely exhibits a pKa value in the range of 4-5, typical for carboxylic acids. The presence of the oxolane ring may slightly modify this value compared to aliphatic carboxylic acids, due to inductive effects.

Synthesis and Preparation

Synthetic Routes

Several synthetic approaches can potentially be employed for the preparation of 3,5-Dimethyloxolane-2-carboxylic acid. These methods typically involve the construction of the oxolane ring with appropriate substituents or the functionalization of pre-existing oxolane derivatives.

One potential synthetic route involves the cyclization of an appropriately substituted hydroxy carboxylic acid precursor. This approach relies on an intramolecular reaction where the hydroxyl group attacks an electrophilic carbon to form the five-membered ring.

Another possible synthetic pathway could involve the oxidation of 3,5-dimethyloxolane-2-carbaldehyde to the corresponding carboxylic acid using appropriate oxidizing agents. This method would preserve the oxolane ring structure while converting the aldehyde functionality to a carboxylic acid.

Reaction Conditions

The synthesis of 3,5-Dimethyloxolane-2-carboxylic acid typically requires careful control of reaction conditions to ensure high yield and purity. For cyclization reactions, acidic catalysts such as p-toluenesulfonic acid or sulfuric acid are often employed to facilitate ring formation.

Table 2: Typical Reaction Conditions for Oxolane Ring Formation

| Parameter | Typical Range | Considerations |

|---|---|---|

| Temperature | 60-120°C | Higher temperatures may lead to side reactions |

| Solvent | Toluene, Dichloromethane, THF | Choice depends on solubility of precursors |

| Catalyst | Lewis acids, Brønsted acids | Concentration affects reaction rate and selectivity |

| Reaction Time | 4-24 hours | Monitored by TLC or other analytical methods |

| Atmosphere | Inert (N2 or Ar) | Prevents oxidation during the reaction |

Purification Methods

After synthesis, purification of 3,5-Dimethyloxolane-2-carboxylic acid can be achieved through various techniques, depending on the specific synthetic route and potential impurities.

Column chromatography using silica gel and appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) is likely effective for separation from reaction by-products. Recrystallization from suitable solvents such as ethyl acetate/hexane or methanol/water can further enhance purity.

For analytical purposes, high-performance liquid chromatography (HPLC) with appropriate columns and mobile phases can be employed to assess purity and identify impurities.

Chemical Reactivity

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality in 3,5-Dimethyloxolane-2-carboxylic acid can participate in numerous chemical transformations, similar to other carboxylic acids. These reactions provide pathways for converting the compound into various derivatives with different properties and applications.

Table 3: Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents | Product | Potential Applications |

|---|---|---|---|

| Esterification | Alcohols, H2SO4 or HCl | Esters | Fragrances, plasticizers |

| Amidation | Amines, coupling agents | Amides | Pharmaceutical intermediates |

| Reduction | LiAlH4, NaBH4 | Primary alcohols | Synthetic intermediates |

| Salt formation | NaOH, KOH, organic bases | Carboxylate salts | Improved water solubility |

| Decarboxylation | Heat, Cu catalysts | Decarboxylated products | Synthetic methodology |

The reactivity of the carboxylic acid group in this compound may be influenced by the neighboring oxolane ring, potentially leading to different reaction rates or selectivities compared to simple aliphatic carboxylic acids.

Reactions of the Oxolane Ring

The oxolane (tetrahydrofuran) ring in 3,5-Dimethyloxolane-2-carboxylic acid can undergo various reactions, primarily involving the oxygen atom or the C-O bonds within the ring.

Under strongly acidic conditions, the oxolane ring may undergo ring-opening reactions due to protonation of the oxygen atom, followed by nucleophilic attack. Strong Lewis acids can also coordinate with the oxygen atom, activating the ring toward nucleophilic attack.

Oxidative conditions may lead to ring cleavage or oxidation of the carbon atoms in the ring, potentially forming more highly oxygenated products.

Stereochemistry and Isomerism

3,5-Dimethyloxolane-2-carboxylic acid contains multiple stereogenic centers, which gives rise to several possible stereoisomers. The positions of the methyl groups at C-3 and C-5, as well as the carboxylic acid group at C-2, lead to different spatial arrangements that can significantly influence the compound's properties and reactivity.

Table 4: Possible Stereoisomers of 3,5-Dimethyloxolane-2-carboxylic acid

| Stereoisomer | Configuration at C-2 | Configuration at C-3 | Configuration at C-5 | Relative Stability |

|---|---|---|---|---|

| Isomer 1 | R | R | R | Depends on steric factors |

| Isomer 2 | R | R | S | Depends on steric factors |

| Isomer 3 | R | S | R | Depends on steric factors |

| Isomer 4 | R | S | S | Depends on steric factors |

| Isomer 5 | S | R | R | Depends on steric factors |

| Isomer 6 | S | R | S | Depends on steric factors |

| Isomer 7 | S | S | R | Depends on steric factors |

| Isomer 8 | S | S | S | Depends on steric factors |

The relative stability of these isomers depends on steric interactions between the substituents and their orientations relative to the oxolane ring.

Applications and Research

Organic Synthesis

3,5-Dimethyloxolane-2-carboxylic acid has potential applications as a building block in organic synthesis. The presence of the carboxylic acid group provides a versatile handle for further functionalization, while the oxolane ring offers structural rigidity and potential stereochemical control.

Analytical Methods

Spectroscopic Characterization

Various spectroscopic techniques can be employed for the characterization and identification of 3,5-Dimethyloxolane-2-carboxylic acid. These methods provide valuable information about the compound's structure and purity.

Table 5: Spectroscopic Characteristics of 3,5-Dimethyloxolane-2-carboxylic acid

| Technique | Expected Features | Information Provided |

|---|---|---|

| IR Spectroscopy | Strong C=O stretch (1700-1725 cm⁻¹) O-H stretch (2500-3300 cm⁻¹) C-O stretch (1050-1150 cm⁻¹) | Functional group identification |

| ¹H NMR | Methyl protons (δ 0.8-1.2 ppm) Ring protons (δ 1.5-2.5 ppm) Proton adjacent to carboxyl (δ 2.5-3.5 ppm) Carboxylic acid proton (δ 10-13 ppm) | Structural confirmation, stereochemistry |

| ¹³C NMR | Methyl carbons (δ 15-25 ppm) Ring carbons (δ 25-80 ppm) Carboxylic carbon (δ 170-180 ppm) | Carbon skeleton confirmation |

| Mass Spectrometry | Molecular ion peak (m/z 144) Fragmentation pattern with loss of -COOH | Molecular weight, structural fragments |

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 3,5-Dimethyloxolane-2-carboxylic acid and separating it from reaction mixtures or related compounds.

High-performance liquid chromatography (HPLC) with appropriate columns (e.g., C18 reversed-phase) and mobile phases (typically acetonitrile/water mixtures with acid modifiers) would be suitable for analysis. Gas chromatography (GC) might also be applicable, possibly after derivatization to improve volatility.

Thin-layer chromatography (TLC) using silica gel plates and suitable solvent systems can provide a quick method for monitoring reactions and preliminary purity assessment.

Structure Determination

For definitive structure determination, X-ray crystallography would be the method of choice, providing detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique would be particularly valuable for confirming the stereochemistry of specific isomers.

Computational methods, such as density functional theory (DFT) calculations, can complement experimental techniques by predicting spectroscopic properties and relative stabilities of different conformers and stereoisomers.

Comparison with Similar Compounds

Structural Analogues

3,5-Dimethyloxolane-2-carboxylic acid can be compared with several structural analogues to understand how specific structural features influence properties and reactivity.

Table 6: Comparison with Structural Analogues

| Compound | Structural Differences | Expected Property Differences |

|---|---|---|

| Tetrahydrofuran-2-carboxylic acid | Lacks methyl groups at positions 3 and 5 | Lower hydrophobicity, different stereochemistry |

| 3-Methyloxolane-2-carboxylic acid | Single methyl group at position 3 | Intermediate properties, fewer stereoisomers |

| 2,5-Dimethyloxolane-3-carboxylic acid | Carboxylic acid at position 3 instead of 2, methyl groups at positions 2 and 5 | Different reactivity pattern, spatial orientation |

| γ-Valerolactone | Cyclic ester instead of separate oxolane and carboxylic acid | Different reactivity, no acidic proton |

Functional Similarities

Compounds containing similar functional groups to 3,5-Dimethyloxolane-2-carboxylic acid can provide insights into the expected chemical behavior and applications.

Carboxylic acids with adjacent cyclic structures, such as cyclopentanecarboxylic acid or cyclohexanecarboxylic acid, might exhibit similar reactivity patterns in the carboxylic acid portion but would lack the electronic and steric effects of the oxolane oxygen.

Oxolane derivatives without carboxylic acid functionality, such as 2,5-dimethyltetrahydrofuran, would share some properties related to the ring structure but would lack the reactivity associated with the carboxylic acid group.

Comparative Properties

The properties of 3,5-Dimethyloxolane-2-carboxylic acid can be compared with those of related compounds to understand structure-property relationships.

Solubility patterns would combine characteristics of both carboxylic acids and cyclic ethers, with increased solubility in polar solvents due to the carboxylic acid group and some solubility in less polar solvents due to the hydrophobic methyl substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume